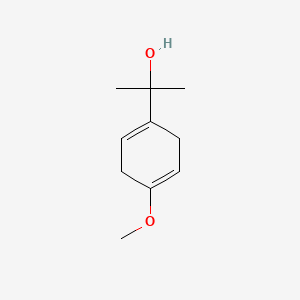
2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical Oxidation in Aqueous-Alcoholic Media
The electrooxidation of 2,4,6-tribromophenol on a platinum gauze electrode in alcoholic media, including propan-1-ol, was studied, revealing the formation of various alkoxy derivatives, including 2,6-dibromo-4-alkoxyphenols and others (Markova et al., 2015).
Palladium-Catalyzed Synthesis
Research on palladium-catalyzed synthesis involving 4-yn-1-ols in methanol highlights the formation of compounds like 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, indicating the potential application of similar methodologies in organic synthesis (Gabriele et al., 2000).
Palladium(II) Complexes as Catalysts
Studies involving palladium(II) complexes with ligands like 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine (L1) suggest their effectiveness as catalysts in the methoxycarbonylation of olefins to produce linear and branched esters (Zulu et al., 2020).
Intramolecular Cycloaddition
Research on intramolecular [2 + 2 + 2] cycloaddition of 1,4-diene-ynes using a chiral rhodium catalyst reveals the formation of tricyclic compounds with potential applications in creating quaternary carbon stereocenters (Shibata & Tahara, 2006).
Synthesis and Adrenolytic Activity
The synthesis and study of new propanolamines, focusing on their electrographic, antiarrhythmic, hypotensive, and spasmolytic activities, along with α1-, α2-, and β1-adrenoceptor binding affinity, offer insights into potential pharmaceutical applications (Groszek et al., 2010).
Photochemical Addition to Maleimides
Studies on the UV-irradiated addition of secondary alcohols like propan-2-ol to maleimides, yielding products like 2-(1-hydroxy-1-methylethyl)succinimides, provide valuable information for understanding photochemical reactions (Al-Amoudi & Vernon, 2000).
Modification with Hydroxyalkyl Substituents
Research on the alkylation of 2-(trifluoromethyl)-1H-benzimidazole with compounds like chloromethyloxirane, leading to the formation of substances like 1-chloro-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-propan-2-ol, indicates significant potential in synthetic chemistry (Shchegol'kov et al., 2013).
Asymmetric Synthesis of Polyketide Spiroketals
The asymmetric synthesis of polyketide spiroketals, involving compounds like propan-2-one, showcases advanced techniques in the synthesis of complex organic molecules with potential pharmaceutical applications (Meilert et al., 2004).
Propiedades
IUPAC Name |
2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4,7,11H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKIECVHJJJPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CCC(=CC1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210594 | |
| Record name | 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxycyclohexa-1,4-dien-1-yl)propan-2-ol | |
CAS RN |
61597-37-3 | |
| Record name | 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-alpha,alpha-dimethylcyclohexa-1,4-diene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-α,α-dimethylcyclohexa-1,4-diene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



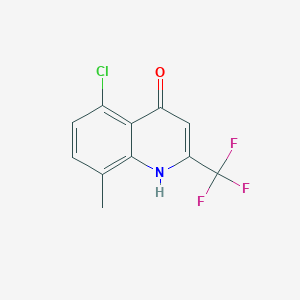

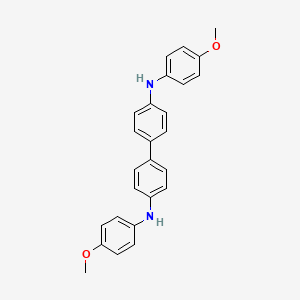
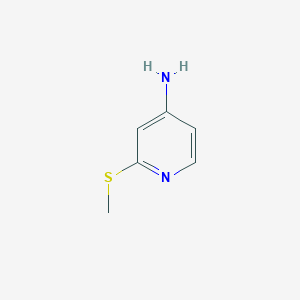
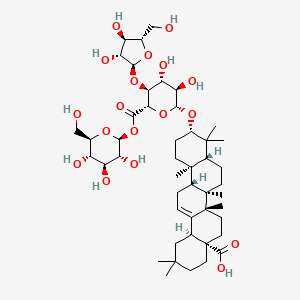
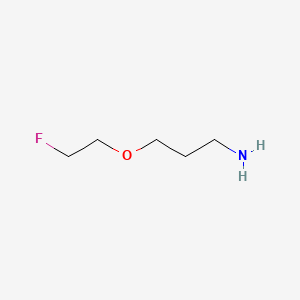
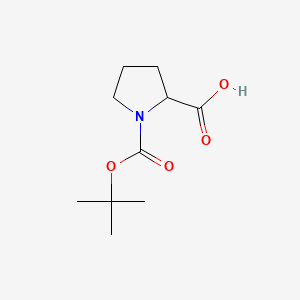
![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)
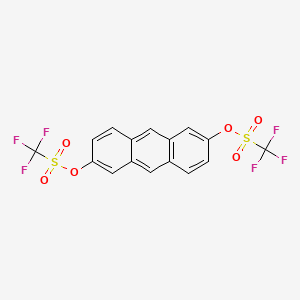


![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)